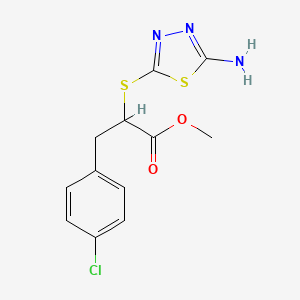

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate

Description

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate is a synthetic organic compound featuring a thiadiazole-thioether core linked to a 4-chlorophenyl group and a methyl ester moiety. The compound’s synthesis likely involves multicomponent reactions, as seen in related thiadiazole derivatives (e.g., coupling 5-amino-1,3,4-thiadiazole-2-thiol with halogenated intermediates) .

Properties

IUPAC Name |

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S2/c1-18-10(17)9(19-12-16-15-11(14)20-12)6-7-2-4-8(13)5-3-7/h2-5,9H,6H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWJUHOJRWWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)SC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a halogenated compound, such as 4-chlorobenzyl chloride, in the presence of a base to form the thioether linkage.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and thioether linkage can be oxidized under strong oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties. Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Antitumor Properties

The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies have shown that it can inhibit the growth of cancer cell lines.

Case Study: In Vitro Antitumor Activity

In vitro assays revealed that this compound exhibited cytotoxic effects against breast and lung cancer cell lines at nanomolar concentrations .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes related to cancer metabolism and signaling pathways. Its thiazole moiety is crucial for enhancing binding affinity to these targets.

Case Study: Enzyme Activity Modulation

Research indicated that the compound successfully inhibited certain kinases involved in tumor progression, leading to reduced cell migration and invasion .

Anti-inflammatory Effects

Preliminary findings suggest that derivatives of this compound can modulate inflammatory responses by affecting cytokine production.

Case Study: In Vivo Anti-inflammatory Activity

In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |

| Antimicrobial | Escherichia coli | Significant inhibition observed |

| Antitumor | Breast cancer cell lines | IC ~ 50 nM |

| Antitumor | Lung cancer cell lines | IC ~ 40 nM |

| Enzyme Inhibition | Specific kinases | Inhibition observed |

| Anti-inflammatory | Murine models | Reduced cytokine levels |

Mechanism of Action

The mechanism of action of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Comparison of Thiadiazole-Thio Derivatives

Key Observations :

- Substituent Position : The para-substituted p-tolyl derivative (3c) exhibits a higher melting point (166–168°C) compared to the ortho-substituted o-tolyl analog (147–149°C), suggesting enhanced crystallinity due to symmetrical packing .

- Synthetic Yields : Moderate yields (54–61%) for these derivatives highlight challenges in optimizing reactions for bulkier or asymmetric aryl groups.

Halogen-Substituted Derivatives

Halogenation patterns significantly influence molecular properties:

Table 2: Halogen-Substituted Thiadiazole Derivatives

Key Observations :

- Chlorine vs. Fluorine : Fluorinated analogs (e.g., compound 4 in ) exhibit isostructural crystallinity (triclinic, P̄1 symmetry) but differ in electronic properties due to fluorine’s electronegativity, which may alter solubility or reactivity .

- Dichlorophenyl vs. Monochlorophenyl: The dichlorophenyl analog () has a higher molecular weight (364.3 vs. ~347.8 for the target) and likely reduced solubility due to increased hydrophobicity .

Coumarin-Based Thiadiazole Derivatives

Derivatives with alternative core structures, such as coumarin, demonstrate divergent synthetic and functional profiles:

Example :

- (E)-3-(2-((5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)thio)acetyl)-2H-chromen-2-one (4a-h) .

Key Comparisons :

- Functionality : The coumarin core introduces fluorescence and photochemical properties absent in the target compound, broadening applications in biosensing or photodynamic therapy.

Structural and Conformational Analysis

Crystallographic studies of isostructural thiadiazole derivatives () reveal planar molecular conformations with perpendicular orientations of halogenated aryl groups. Such structural features may influence π-π stacking interactions and crystal packing efficiency, indirectly affecting bioavailability or thermal stability .

Biological Activity

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate is a compound that incorporates the biologically active scaffold of 1,3,4-thiadiazole. This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the current understanding of its biological activity based on diverse sources.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives have garnered attention for their broad spectrum of biological activities. The incorporation of various substituents can enhance their pharmacological profiles. The specific compound integrates a thiadiazole moiety with a chlorophenyl group and has been studied for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole scaffold exhibit comparable activity to standard antibiotics like ciprofloxacin and griseofulvin against various pathogens . this compound is expected to share similar properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. For example, compounds synthesized from the 1,3,4-thiadiazole framework have shown promising results against various cancer cell lines. Notably:

- Compounds with similar structures demonstrated IC50 values below 10 μM against MCF-7 and HepG2 cell lines, indicating potent antiproliferative activity .

- The compound's mechanism often involves inducing apoptotic pathways as evidenced by increased Bax/Bcl-2 ratios and caspase activation in treated cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | <10 | Apoptosis induction |

| Novel Thiadiazole Derivative | HepG2 | <10 | Cell cycle arrest |

Anticonvulsant Activity

Thiadiazole derivatives have also been evaluated for their anticonvulsant properties. Studies demonstrate that certain substituted thiadiazoles exhibit significant anticonvulsant activity in animal models. For instance:

- Compounds have been reported to show efficacy comparable to established anticonvulsants like phenytoin and carbamazepine .

Case Studies and Research Findings

Several studies highlight the potential of this compound in various therapeutic areas:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiadiazole derivatives against Mycobacterium tuberculosis, revealing promising results that suggest a potential application in treating resistant strains .

- Cytotoxicity Against Cancer Cells : Research on related compounds showed that modifications in the structure significantly affected cytotoxicity against cancer cell lines. The introduction of lipophilic groups enhanced activity against MCF-7 cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.